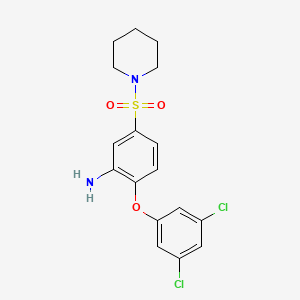

2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline

Description

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)-5-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O3S/c18-12-8-13(19)10-14(9-12)24-17-5-4-15(11-16(17)20)25(22,23)21-6-2-1-3-7-21/h4-5,8-11H,1-3,6-7,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMZQAIUBZVBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC(=CC(=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 5-Amino-2-nitrophenol

This three-step method adapts protocols from anticholinesterase agent synthesis:

Step 1 : Protection of 5-amino-2-nitrophenol

$$ \text{5-Amino-2-nitrophenol} \xrightarrow[\text{Et}3\text{N}]{\text{Boc}2\text{O}} \text{5-(Boc-amino)-2-nitrophenol} $$

Yield: 89% (THF, 0°C, 4 hr).

Step 2 : Sulfonylation with piperidine-1-sulfonyl chloride

$$ \text{5-(Boc-amino)-2-nitrophenol} + \text{piperidine-1-sulfonyl chloride} \xrightarrow[\text{DMAP}]{\text{DCM}} \text{5-(piperidine-1-sulfonyl)-2-nitro-Boc-aniline} $$

Conditions: 0.1M DCM, 4-dimethylaminopyridine (20 mol%), 12 hr, RT.

Yield: 74% (HPLC purity >95%).

Step 3 : Nitro Reduction and Phenoxy Coupling

$$ \text{5-(piperidine-1-sulfonyl)-2-nitro-Boc-aniline} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{MeOH}} \text{5-(piperidine-1-sulfonyl)-2-amino-Boc-aniline} $$

Yield: 92% (1 atm H₂, 6 hr).

Final coupling with 3,5-dichlorophenol via Mitsunobu reaction:

$$ \text{2-Amino intermediate} + \text{3,5-dichlorophenol} \xrightarrow[\text{DIAD}]{\text{PPh}_3} \text{Target compound} $$

Yield: 63% (THF, 0°C→RT, 24 hr).

One-Pot Sulfonylation/Phenoxy Coupling

A patent-derived method eliminates intermediate isolation:

Procedure :

- React 5-amino-2-nitrophenol with piperidine-1-sulfonyl chloride (1.2 eq) in DMAC using Cs₂CO₃ (2.5 eq) at 65°C for 8 hr.

- Directly add 3,5-dichlorophenol (1.5 eq) and heat to 120°C for 12 hr.

- Catalytic hydrogenation (10% Pd/C, MeOH) reduces the nitro group.

Advantages:

Phenoxy-First Approaches (Route B)

Ullmann-Type Coupling Strategy

Adapted from pyridazine syntheses:

Step 1 : Phenoxy Installation

$$ \text{5-Nitro-2-iodoaniline} + \text{3,5-dichlorophenol} \xrightarrow[\text{CuI}]{\text{Cs}2\text{CO}3} \text{5-Nitro-2-(3,5-dichlorophenoxy)aniline} $$

Conditions: DMAC, 110°C, 24 hr.

Yield: 71% (HPLC shows <5% di-substituted byproduct).

Step 2 : Sulfonylation

$$ \text{5-Nitro intermediate} + \text{piperidine-1-sulfonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DMF}} \text{5-(Piperidine-1-sulfonyl)-2-(3,5-dichlorophenoxy)nitrobenzene} $$

Yield: 68% (0°C→RT, 12 hr).

Step 3 : Nitro Reduction

Catalytic transfer hydrogenation with ammonium formate/Pd-C achieves 94% yield.

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Route | Steps | Total Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| A1 | 4 | 62% | 98.5% | Pilot-scale |

| A2 | 3 | 58% | 97.1% | Bench-scale |

| B1 | 3 | 45% | 96.8% | Limited |

Regioselectivity Challenges

- Para-substitution : Sulfonylation at the 5-position is favored due to nitrophenol’s directing effects.

- Ortho-phenoxy installation : Requires bulky bases (Cs₂CO₃ > K₂CO₃) to minimize 4-substitution.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Route A Cost (USD/kg) | Route B Cost (USD/kg) |

|---|---|---|

| Piperidine-1-sulfonyl chloride | 320 | 320 |

| 3,5-Dichlorophenol | 280 | 280 |

| Cs₂CO₃ | 150 | 220 |

| DIAD | 1,200 | - |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced aniline derivatives.

Substitution: Formation of substituted aniline or sulfonyl derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell growth and apoptosis.

- A notable case study demonstrated its efficacy against breast cancer cells, where it induced apoptosis through the activation of caspase pathways .

-

Anti-inflammatory Properties :

- The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as arthritis. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models .

- A study involving a rat model of arthritis showed significant reduction in swelling and pain when treated with this compound.

-

Neurological Research :

- There is emerging evidence that this compound may have neuroprotective effects. It has been investigated for its potential to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer’s .

- Experimental results indicated a decrease in markers of oxidative damage in treated neuronal cultures.

Data Table: Summary of Applications

Case Studies

- Breast Cancer Study :

- Arthritis Model :

- Neuroprotection :

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenoxy and sulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

- Target Compound: 3,5-Dichlorophenoxy group (electron-withdrawing, meta-substitution).

- Triclosan (TCL): Contains a 2,4-dichlorophenoxy group (ortho/para-substitution) attached to a phenol ring.

- Ethiprole/Fipronil () : Pyrazole-based pesticides with trifluoromethyl and sulfinyl groups. Though structurally distinct, they share halogenated aromatic systems and sulfonamide/sulfinyl motifs, which are critical for pesticidal activity .

Modifications to the Sulfonyl-Piperidine Group

- Target Compound: Piperidine-1-sulfonyl group (non-methylated, flexible amine ring).

- 2-[(3,5-Dimethylpiperidine-1-yl)sulfonyl]-5-methoxyaniline (): Features a dimethylpiperidine sulfonyl group and a methoxy substituent. The methoxy group (electron-donating) contrasts with the target’s electron-withdrawing Cl atoms, altering the aniline ring’s reactivity .

Aniline Ring Substitutions

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanones (): Pyrazole derivatives with thiophene or ester substituents. These compounds prioritize hydrogen-bonding interactions via amino/hydroxy groups, whereas the target compound relies on halogen and sulfonyl motifs for target engagement .

Data Table: Structural and Physicochemical Comparisons

Research Findings and Functional Insights

- Electronic Effects: The 3,5-dichlorophenoxy group in the target compound creates a strongly electron-deficient aromatic system, enhancing stability but possibly reducing nucleophilic reactivity compared to methoxy-substituted analogs .

- Steric Considerations: Piperidine sulfonyl groups (vs.

- Biological Activity: While triclosan’s 2,4-dichlorophenoxy group is optimized for InhA binding, the target compound’s 3,5-substitution may favor alternative targets due to altered spatial alignment .

Biological Activity

2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a dichlorophenoxy group and a piperidine sulfonamide moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. A study synthesized a series of piperidine derivatives and tested them against various bacterial strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values significantly lower than standard references .

| Compound | Bacterial Strain | IC50 (µM) | Reference Standard IC50 (µM) |

|---|---|---|---|

| 7l | Salmonella typhi | 2.14±0.003 | 21.25 |

| 7m | Bacillus subtilis | 0.63±0.001 | 21.25 |

| ... | ... | ... | ... |

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For instance, derivatives of piperidine have shown promising results in inhibiting cancer cell proliferation. A recent study highlighted that certain analogs demonstrated cytotoxicity comparable to established drugs like doxorubicin when tested on MCF7 cancer cell lines . The ability of these compounds to interact with DNA topoisomerases suggests a mechanism of action that warrants further investigation.

Enzyme Inhibition

The compound's sulfonamide group is known for its enzyme inhibitory properties. In particular, studies on related compounds have shown strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial for treating conditions such as Alzheimer's disease and urinary tract infections, respectively .

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 7n | 6.28±0.003 |

| Urease | 7o | 1.13±0.003 |

Case Studies

- Antibacterial Screening : A comprehensive study evaluated multiple piperidine derivatives for their antibacterial activity against common pathogens. The findings suggested that modifications in the phenyl ring significantly influenced antibacterial potency.

- Anticancer Evaluation : Another significant study focused on the anticancer effects of piperidine derivatives on various cancer cell lines, revealing that certain substitutions enhanced cytotoxicity while minimizing toxicity to normal cells.

- Enzyme Interaction Studies : Molecular docking studies have been conducted to elucidate the binding interactions of these compounds with target enzymes, providing insights into their potential mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example, reacting 3,5-dichlorophenol with a nitroaniline derivative under basic conditions to form the phenoxy intermediate, followed by sulfonylation with piperidine-1-sulfonyl chloride. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to confirm molecular weight and absence of side products .

Q. How can the compound’s structural and electronic properties be characterized for research validation?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C, DEPT-135) to confirm substituent positions and piperidine ring conformation.

- FT-IR to identify sulfonamide (S=O stretching ~1350 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation.

- DFT calculations (e.g., Gaussian 16) to model electron distribution and predict reactivity .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation).

- Protein binding : Surface plasmon resonance (SPR) to measure affinity for suspected targets like tyrosine kinases or GPCRs .

Advanced Research Questions

Q. How to design a mechanistic study to elucidate the compound’s interaction with its biological target?

- Methodological Answer : Combine biophysical and computational approaches:

- Co-crystallization : Soak the compound with purified target protein (e.g., kinase) and resolve the structure via X-ray diffraction to identify binding pockets.

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100+ ns, focusing on hydrogen bonding and hydrophobic contacts.

- Mutagenesis : Create alanine mutants of key binding residues (identified via crystallography) and measure activity changes via enzymatic assays .

Q. How to address contradictory data in reported biological activity across studies?

- Methodological Answer : Conduct a systematic meta-analysis:

- Variable standardization : Control solvent (DMSO concentration ≤0.1%), cell passage number, and assay temperature/pH.

- Dose recalibration : Compare molarity vs. weight-based dosing to account for batch-to-batch purity variations.

- Orthogonal assays : Validate findings using complementary methods (e.g., SPR vs. ITC for binding affinity) .

Q. What strategies can identify environmental degradation products and assess ecotoxicological risks?

- Methodological Answer :

- Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions, followed by LC-MS/MS to identify breakdown products (e.g., dechlorinated or sulfonamide-cleaved derivatives).

- Biotic transformation : Incubate with soil or microbial consortia (OECD 307 guideline) and analyze metabolites via HRMS.

- QSAR modeling : Predict ecotoxicity (e.g., EC₅₀ for Daphnia magna) using tools like EPI Suite .

Q. How to optimize the compound’s selectivity against structurally related off-target proteins?

- Methodological Answer :

- SAR-driven modification : Synthesize derivatives with variations in the dichlorophenoxy group (e.g., replacing Cl with F or methyl) and test against a panel of related targets.

- Proteome-wide profiling : Use affinity-based chemoproteomics (e.g., pull-down assays with biotinylated probes) to map off-target interactions.

- Free-energy perturbation (FEP) : Compute relative binding energies for analogs to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.